

# Rationale for Creatine Supplementation in Neurodegenerative Disease: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Neurodegenerative diseases, including Huntington's disease, Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of preclinical and clinical evidence suggests that impaired cellular bioenergetics is a common underlying pathological mechanism. Creatine, a naturally occurring compound pivotal to cellular energy homeostasis, has emerged as a potential therapeutic agent to counteract this energy deficit. This technical guide provides an in-depth review of the scientific rationale for creatine supplementation in neurodegenerative diseases, summarizing key experimental findings, detailing methodologies of pivotal clinical trials, and illustrating the core signaling pathways.

## Introduction: The Bioenergetic Deficit in Neurodegeneration

A fundamental characteristic of neurons is their high energy demand, which is necessary to maintain ion gradients, neurotransmission, and other essential cellular processes. In several neurodegenerative diseases, a state of chronic energy deficit is observed, often linked to mitochondrial dysfunction.<sup>[1]</sup> This impairment in cellular energy metabolism is a compelling target for therapeutic intervention.<sup>[2]</sup> Creatine plays a critical role in the rapid regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as the

brain and muscle.[1] Supplementation with creatine monohydrate aims to bolster the cellular energy buffering system, thereby offering a neuroprotective strategy.[3]

## Core Mechanisms of Creatine-Mediated Neuroprotection

The neuroprotective effects of creatine are multifaceted, primarily revolving around its role in cellular energy metabolism and mitochondrial function.

### The Creatine-Phosphocreatine (PCr) Shuttle: A Rapid Energy Buffer

The cornerstone of creatine's function is the creatine kinase (CK)/phosphocreatine (PCr) system. Creatine is phosphorylated by creatine kinase to form phosphocreatine, creating a reservoir of high-energy phosphate bonds. When cellular ATP levels decline, phosphocreatine can rapidly donate its phosphate group to ADP to regenerate ATP. This system is crucial for maintaining ATP homeostasis during periods of high metabolic stress.[4]

### Mitochondrial Stabilization and Apoptosis Inhibition

Mitochondrial dysfunction is a central feature of many neurodegenerative disorders. Creatine has been shown to stabilize mitochondrial function. One proposed mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][5] Opening of the mPTP can lead to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[6] Mitochondrial creatine kinase (MtCK) is thought to play a role in modulating the mPTP.[5][7] By maintaining a high-energy state within the mitochondria, creatine may reduce the likelihood of mPTP opening.[5]

### Antioxidant and Anti-Excitotoxic Properties

While not a direct free radical scavenger, creatine's role in maintaining cellular energy can indirectly mitigate oxidative stress. By supporting mitochondrial function, creatine can help reduce the production of reactive oxygen species (ROS).[4] Furthermore, creatine has been shown to protect against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This protection is likely mediated

by the enhanced ability of neurons to maintain ion gradients and energy-dependent processes in the face of excitotoxic insults.[3]

## Preclinical Evidence for Creatine in Neurodegenerative Disease Models

Numerous studies in animal models of neurodegenerative diseases have demonstrated the neuroprotective effects of creatine supplementation.

- Huntington's Disease (HD): In transgenic mouse models of HD (R6/2 and N-171-82Q), dietary creatine supplementation improved survival, delayed motor deficits, and reduced brain atrophy.[8][9]
- Parkinson's Disease (PD): In mouse models of PD using the neurotoxin MPTP, creatine protected against the loss of dopaminergic neurons in the substantia nigra.[3]
- Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of ALS, creatine extended survival, improved motor performance, and reduced the loss of motor neurons.[3][8]
- Aging: In aged mice, creatine supplementation improved "healthy" life span by 9% and led to better performance in neurobehavioral tests.[2][10]

Table 1: Summary of Key Preclinical Findings for Creatine Supplementation

Animal Model	Disease	Key Findings	Reference
R6/2 Transgenic Mice	Huntington's Disease	Dose-dependently improved survival (up to 17% increase with 2% creatine diet), delayed brain atrophy, and improved motor performance.	[9]
N-171-82Q Transgenic Mice	Huntington's Disease	Extended survival and improved motor function.	[8]
MPTP-induced Mice	Parkinson's Disease	Dose-dependent protection against dopamine depletion and loss of dopaminergic neurons.	[3]
G93A Transgenic Mice	ALS	Extended survival, improved motor performance, and reduced loss of motor neurons.	[8]
Aged C57Bl/6J Mice	Aging	9% increase in median healthy lifespan, improved neurobehavioral test performance, and reduced accumulation of lipofuscin.	[2][10]

## Clinical Trials of Creatine in Neurodegenerative Diseases

The promising preclinical data prompted a series of clinical trials to evaluate the efficacy of creatine supplementation in patients with neurodegenerative diseases. The results, however, have been mixed.

## Huntington's Disease

Several clinical trials have investigated creatine in HD patients. While some smaller studies suggested potential benefits, larger, more definitive trials have not shown a significant slowing of functional decline.

Table 2: Quantitative Results of Key Clinical Trials of Creatine in Huntington's Disease

Trial	N	Dosage	Duration	Primary Outcome Measure	Key Findings	Reference
Verbessem et al., 2003	41	5 g/day	1 year	Unified Huntington's Disease Rating Scale (UHDRS)	No improvement in functional, neuromuscular, or cognitive status.	<a href="#">[11]</a> <a href="#">[12]</a>
CREST-E	553	Up to 40 g/day	Up to 48 months	Rate of change in Total Functional Capacity (TFC)	Halted for futility. Rate of TFC decline was 0.82 points/year for creatine vs. 0.70 points/year for placebo.	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>

## Parkinson's Disease

Clinical trials of creatine in PD have also yielded largely negative results, with large-scale studies failing to demonstrate a significant neuroprotective effect.

Table 3: Quantitative Results of Key Clinical Trials of Creatine in Parkinson's Disease

Trial	N	Dosage	Duration	Primary Outcome Measure	Key Findings	Reference
Bender et al., 2006	60	20g/day loading, then 2-4 g/day	2 years	Unified Parkinson's Disease Rating Scale (UPDRS)	No effect on overall UPDRS scores. Improved mood and smaller dose increase of dopaminergic therapy.	[17][18]
NET-PD LS-1	1741	10 g/day	Minimum 5 years	Global Statistical Test (GST) of clinical decline	Terminated early for futility. No difference in clinical decline between creatine and placebo groups.	[19][20][21][22][23][24]

## Alzheimer's Disease

Research into creatine for Alzheimer's disease is at an earlier stage, with a recent pilot study showing some promising preliminary results.

Table 4: Quantitative Results of a Pilot Clinical Trial of Creatine in Alzheimer's Disease

Trial	N	Dosage	Duration	Primary Outcome Measure	Key Findings	Reference
CABA (NCT05383833)	20	20 g/day	8 weeks	Feasibility of supplementation	Feasible and well-tolerated. 11% increase in brain total creatine (p < .001). Improvements in global (p = .02) and fluid (p = .004) cognition.	<a href="#">[25]</a> <a href="#">[26]</a> <a href="#">[27]</a> <a href="#">[28]</a> <a href="#">[29]</a>

## Amyotrophic Lateral Sclerosis (ALS)

Clinical trials of creatine in ALS patients have not demonstrated a significant benefit in slowing disease progression or improving survival.

Table 5: Quantitative Results of Key Clinical Trials of Creatine in ALS

Trial	N	Dosage	Duration	Primary Outcome Measure	Key Findings	Reference
Shefner et al., 2004	104	5 g/day	6 months	Maximum voluntary isometric contraction	No benefit demonstrated in any outcome measure.	<a href="#">[30]</a> <a href="#">[31]</a> <a href="#">[32]</a> <a href="#">[33]</a>
Rosenfeld et al., 2008	107	5 g/day	9 months	ALSFERS-R, MVIC, FVC	No significant improvement in motor, respiratory, or functional capacity. A trend toward improved survival was noted.	<a href="#">[30]</a> <a href="#">[34]</a> <a href="#">[35]</a>

## Detailed Experimental Protocols

### CREST-E Trial (Huntington's Disease)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[13\]](#)[\[15\]](#)
- Participants: Individuals with Stage I or II HD, aged 18 years or older, with a confirmatory family history or a CAG repeat expansion of  $\geq 36$ .[\[15\]](#)[\[36\]](#)
- Intervention: Creatine monohydrate up to 40 g daily (titrated to highest tolerated dose) or matching placebo (dextrose). The active packets contained 5 g of creatine monohydrate and 2 g of dextrose, while placebo packets contained 7 g of dextrose.[\[13\]](#)[\[15\]](#)



- Primary Outcome: Rate of change in the Total Functional Capacity (TFC) scale of the UHDRS.[13][15]
- Secondary Outcomes: UHDRS total motor score, a composite cognitive score, tolerability, and quality of life measures.[13]
- Safety Monitoring: Assessed through adverse events and laboratory tests.[13][15]

## NET-PD LS-1 Trial (Parkinson's Disease)

- Study Design: Multicenter, double-blind, parallel-group, placebo-controlled, 1:1 randomized efficacy trial.[19][22]
- Participants: 1741 individuals with early (within 5 years of diagnosis) and treated (receiving dopaminergic therapy) Parkinson's disease.[19][22]
- Inclusion Criteria: PD diagnosis within 5 years, responsive to dopaminergic therapy for at least 90 days but not more than 2 years.[20]
- Exclusion Criteria: Use of creatine within 14 days of baseline, known hypersensitivity to creatine, or unstable medical conditions.[20][21]
- Intervention: 10 g/day of creatine monohydrate or matching placebo for a minimum of 5 years.[19][22]
- Primary Outcome: A global statistical test (GST) assessing the difference in clinical decline from baseline to 5-year follow-up, based on five outcome measures: Modified Rankin Scale, Symbol Digit Modalities Test, PDQ-39 Summary Index, Schwab and England Activities of Daily Living scale, and ambulatory capacity.[22][23]

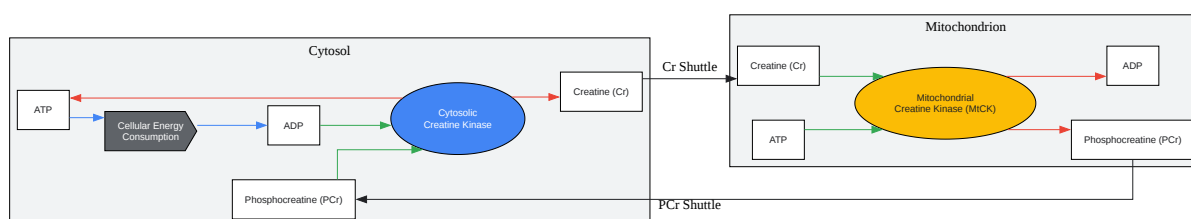
## CABA Trial (Alzheimer's Disease)

- Study Design: Single-arm, open-label, pre-post pilot trial.[25][26]
- Participants: 20 patients with a clinical diagnosis of probable Alzheimer's disease dementia.[29]

- Intervention: 20 g/day of creatine monohydrate, administered as two 10 g doses daily for 8 weeks.[\[25\]](#)[\[29\]](#)
- Primary Outcome: Feasibility, assessed by recruitment, retention, and compliance.[\[25\]](#)
- Secondary Outcomes:
  - Brain Creatine Levels: Measured by magnetic resonance spectroscopy (MRS).[\[25\]](#)[\[29\]](#)
  - Cognition: Assessed using the NIH Toolbox Cognition Battery and the Mini-Mental State Examination (MMSE).[\[25\]](#)[\[26\]](#)
  - Mitochondrial Function: Assessed in blood platelets and leukocytes.[\[29\]](#)
  - Muscle Strength: Measured using an isokinetic dynamometer.[\[29\]](#)

## Visualization of Signaling Pathways and Experimental Workflows

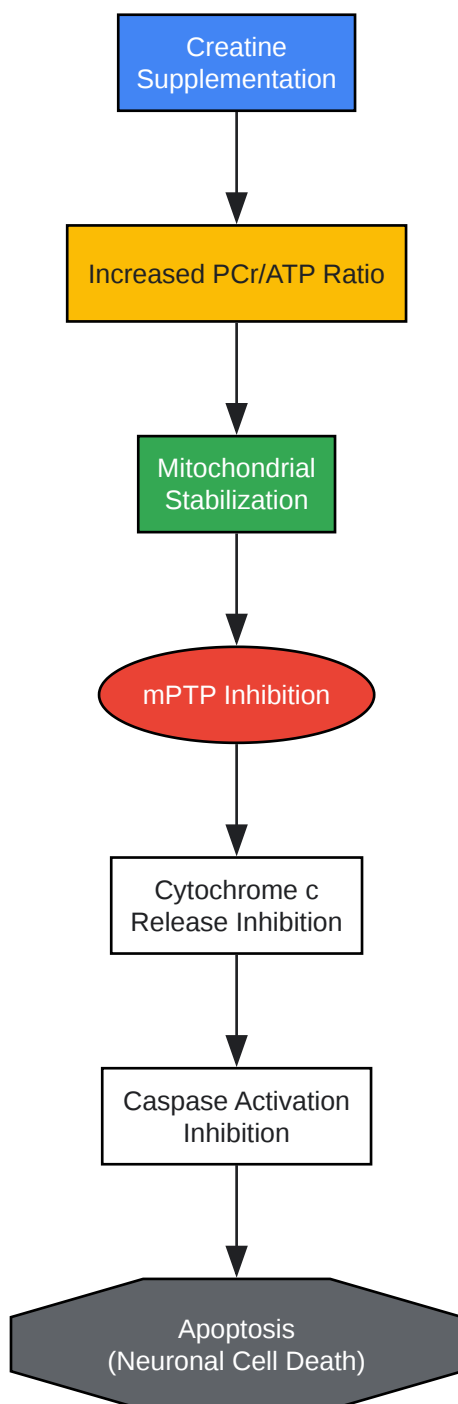
### The Creatine-Phosphocreatine Energy Shuttle



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Caption: The Creatine-Phosphocreatine energy shuttle between the mitochondrion and cytosol.

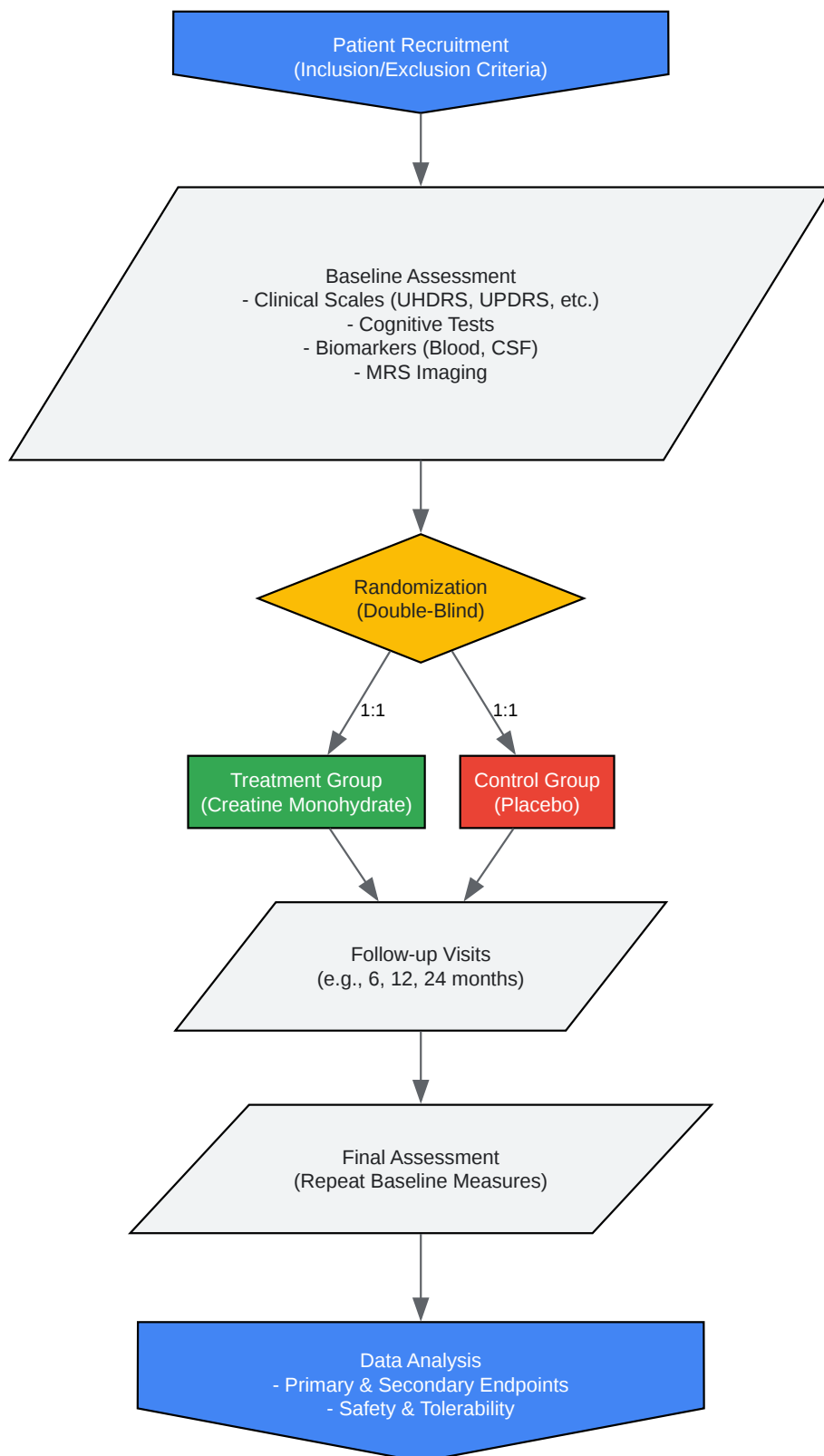
## Creatine's Influence on Mitochondrial-Mediated Apoptosis



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Caption: Proposed pathway of creatine-mediated inhibition of apoptosis.

## Experimental Workflow for a Creatine Clinical Trial



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Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of creatine.

## Conclusion and Future Directions

Creatine supplementation presents a compelling, mechanistically plausible therapeutic strategy for neurodegenerative diseases by addressing the underlying bioenergetic deficits. Preclinical studies have consistently demonstrated its neuroprotective potential. However, the translation of these findings to clinical efficacy in large-scale human trials has been challenging, with most studies in Huntington's, Parkinson's, and ALS failing to meet their primary endpoints.

The recent promising results from the pilot CABA trial in Alzheimer's disease suggest that the timing of intervention and the specific patient population may be critical factors for success. Future research should focus on:

- **Early Intervention:** Initiating creatine supplementation in the prodromal or early stages of neurodegenerative diseases, before significant neuronal loss has occurred.
- **Dose Optimization:** Further investigation into the optimal dosing strategies to maximize brain creatine uptake.
- **Combination Therapies:** Exploring the synergistic effects of creatine with other neuroprotective agents.
- **Biomarker Stratification:** Identifying patient subgroups who are most likely to respond to creatine supplementation based on their bioenergetic profiles.

While creatine is not a panacea for neurodegenerative diseases, its excellent safety profile and fundamental role in cellular energy metabolism warrant its continued investigation as a component of a multi-faceted therapeutic approach.

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- To cite this document: BenchChem. [Rationale for Creatine Supplementation in Neurodegenerative Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574580#rationale-for-creatine-supplementation-in-neurodegenerative-disease>]

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